PFI-2 hydrochloride
Descripción
Significance in Chemical Biology and Epigenetics Research
The significance of PFI-2 hydrochloride lies in its ability to facilitate the study of protein methyltransferases (PMTs), an important class of enzymes in epigenetic regulation. nih.govresearchgate.net PMTs play crucial roles in controlling gene transcription, DNA repair, and chromatin structure. nih.gov SETD7, the target of PFI-2, has a diverse range of substrates, implicating it in numerous molecular pathways related to cancer, metabolism, and inflammation. monash.edu
The use of PFI-2 has been instrumental in elucidating the role of SETD7 in the Hippo signaling pathway, which is a key regulator of cell growth and organ size. nih.govnih.gov Research has demonstrated that treatment with (R)-PFI-2 can modulate the transcriptional coactivator Yes-associated protein (YAP) and regulate its target genes, effectively phenocopying the effects of SETD7 deficiency. nih.gov This has provided valuable insights into the dynamic regulation of YAP by SETD7's methyltransferase activity. nih.gov The development of PFI-2 has helped to validate protein methyltransferases as a druggable target class, opening new avenues for therapeutic intervention. nih.gov
Historical Context of Discovery and Development
The discovery of PFI-2 was the result of a systematic and collaborative effort involving both high-throughput screening and rational drug design.
The journey to identify a potent SETD7 inhibitor began with a high-throughput screen (HTS) of a 150,000-compound library. nih.govacs.org This initial screening effort identified a hit compound with an IC50 of 2.1 μM, providing a starting point for further optimization. monash.edunih.gov
Following the initial HTS, researchers employed structure-guided molecular design to enhance the potency and selectivity of the initial hit. monash.edunih.gov This iterative process involved synthesizing and evaluating numerous analogues of the lead compound. nih.gov X-ray crystallography of the inhibitors bound to SETD7 provided detailed insights into the molecular interactions, guiding the chemical modifications. monash.edu This structure-activity relationship (SAR) study led to a greater than 100-fold improvement in inhibitory activity, culminating in the development of (R)-PFI-2. monash.edunih.gov The design process also yielded a biotinylated variant of (R)-PFI-2, which is a valuable tool for chemoproteomics experiments to confirm target engagement in cells. monash.edu
Role as a First-in-Class Inhibitor
(R)-PFI-2 is recognized as the first-in-class, potent, and selective inhibitor of the methyltransferase activity of human SETD7. nih.govacs.org Its discovery marked a significant milestone in the study of this enzyme.
(R)-PFI-2 exhibits potent inhibition of SETD7 with an IC50 value of 2.0 nM and an apparent inhibition constant (Ki(app)) of 0.33 nM. nih.govselleckchem.com In contrast, its enantiomer, (S)-PFI-2, is approximately 500-fold less active, with an IC50 of 1.0 µM, making it an excellent negative control for experiments. nih.govtocris.com This high degree of stereoselectivity underscores the specific nature of the interaction between (R)-PFI-2 and SETD7.
Furthermore, (R)-PFI-2 demonstrates remarkable selectivity for SETD7. It shows over 1,000-fold selectivity against a panel of 18 other human protein methyltransferases and DNA methyltransferase 1 (DNMT1). monash.edu This high selectivity is crucial for a chemical probe, as it ensures that observed biological effects are due to the inhibition of the intended target, SETD7, rather than off-target interactions.
The inhibitory mechanism of (R)-PFI-2 is unusual, being cofactor-dependent and substrate-competitive. nih.govnih.gov It occupies the substrate peptide binding groove of SETD7, including the lysine-binding channel, and makes direct contact with the methyl donor cofactor, S-adenosylmethionine (SAM). nih.gov This unique mode of action contributes to its high potency and selectivity. acs.org
Interactive Data Table: Potency and Selectivity of PFI-2 Enantiomers
| Compound | Target | IC50 | Ki(app) | Selectivity |
| (R)-PFI-2 hydrochloride | SETD7 | 2.0 nM | 0.33 nM | >1000-fold vs other methyltransferases |
| (S)-PFI-2 hydrochloride | SETD7 | 1.0 µM | - | 500-fold less active than (R)-PFI-2 |
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADKZNVAJGEFLC-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Targeting and Inhibitory Mechanisms
Specific Molecular Target: SET Domain Containing Lysine (B10760008) Methyltransferase 7 (SETD7/KMT7)
The primary molecular target of PFI-2 hydrochloride is SETD7, a histone lysine methyltransferase that plays critical roles in epigenetic regulation, including gene transcription, chromatin structure, and signaling pathways.
Enzyme Inhibition Kinetics of SETD7
This compound exhibits potent inhibition of SETD7, characterized by its kinetic parameters.
The apparent inhibition constant (Kiapp) quantifies the affinity of an inhibitor for its target enzyme. For this compound, this value has been determined to be exceptionally low, indicating high binding affinity.
| Parameter | Value | Reference |
| Kiapp | 0.33 ± 0.04 nM | nih.govnih.govselleckchem.comadooq.comabcam.com |
The half maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to inhibit the biological activity of a target enzyme by 50%. This compound demonstrates potent inhibition of SETD7 activity. Its enantiomer, (S)-PFI-2, serves as a negative control due to its significantly reduced activity.
| Compound | Target Enzyme | IC50 Value | Reference |
| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 nM | nih.govmedkoo.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comcaymanchem.comfocusbiomolecules.comdcchemicals.comresearchgate.netbio-techne.comtargetmol.com |
| (S)-PFI-2 | SETD7 | 1.0 ± 0.1 µM | nih.govnih.govmedchemexpress.commedchemexpress.comcaymanchem.comresearchgate.netrndsystems.comsigmaaldrich.comtargetmol.com |
Selectivity Profile Against Other Methyltransferases
A key characteristic of this compound is its high selectivity for SETD7 over other related enzymes. This selectivity is crucial for ensuring that observed cellular effects are attributable to SETD7 inhibition and not off-target interactions.
| Target Enzyme Class | Selectivity Ratio (PFI-2 vs. Target) | Reference |
| SETD7 | Potent inhibitor | nih.govnih.govmedkoo.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comcaymanchem.comselleckchem.comadooq.comfocusbiomolecules.comdcchemicals.comresearchgate.netabcam.combio-techne.comtargetmol.com |
| Other Methyltransferases | >1,000-fold | nih.govmedkoo.comrndsystems.comtocris.comcaymanchem.comfocusbiomolecules.comdcchemicals.comresearchgate.netbio-techne.com |
| DNMT1 | >1,000-fold | nih.govrndsystems.comtocris.comfocusbiomolecules.combio-techne.com |
This compound has demonstrated greater than 1,000-fold selectivity over a panel of 18 other human protein methyltransferases and DNMT1 nih.govrndsystems.comtocris.comcaymanchem.comfocusbiomolecules.comdcchemicals.comresearchgate.netbio-techne.com.
Broad Selectivity Across Non-Epigenetic Targets
Beyond its selectivity for SETD7 among methyltransferases, this compound also exhibits a broad lack of activity against a wide range of other biological targets, further underscoring its specificity.
| Target Class | Number of Targets Tested | Inhibition at 10 µM | Reference |
| Ion Channels, GPCRs, Enzymes | 134 | <35% | nih.govcaymanchem.comfocusbiomolecules.comabcam.comtargetmol.com |
This comprehensive selectivity profile indicates that this compound is unlikely to cause significant off-target effects from interactions with these diverse biological molecules.
Mechanism of SETD7 Inhibition
This compound employs a unique mechanism to inhibit SETD7 activity. It acts as a cofactor-dependent and substrate-competitive inhibitor. Structural and biochemical studies reveal that this compound occupies the substrate peptide binding groove of SETD7, including the critical catalytic lysine-binding channel. Furthermore, it makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine (SAM) nih.govnih.govresearchgate.net. This interaction effectively blocks the access of the substrate to the catalytic site and interferes with the methyl transfer process. This compound also binds to SETD7 only in the presence of SAM, highlighting the cofactor-dependent nature of its inhibition researchgate.nettargetmol.com.
Cofactor-Dependent and Substrate-Competitive Inhibition
(R)-PFI-2 hydrochloride functions as a potent and selective inhibitor of SETD7's methyltransferase activity. In vitro enzymatic assays demonstrate a high potency, with an IC50 value of approximately 2 nM nih.govnih.govmedkoo.comselleckchem.comnih.govtocris.commedchemexpress.comselleckchem.comchemicalprobes.orgabcam.com. Further kinetic analysis revealed an apparent inhibition constant (Kiapp) of 0.33 nM nih.govnih.govselleckchem.comchemicalprobes.orgabcam.com, underscoring its strong binding affinity.
Crucially, the inhibitory mechanism of (R)-PFI-2 is characterized as cofactor-dependent and substrate-competitive nih.govnih.govnih.govchemicalprobes.orgresearchgate.net. Surface plasmon resonance (SPR) experiments have confirmed that (R)-PFI-2 binds to SETD7 exclusively in the presence of S-adenosylmethionine (SAM), the essential methyl group donor chemicalprobes.orgresearchgate.netacs.orgdcchemicals.com. This dependency suggests that SAM binding to SETD7 is a prerequisite for the inhibitor's effective interaction with the enzyme. While (R)-PFI-2 occupies the substrate binding groove, its interaction with SAM complicates a purely substrate-competitive inhibition model, indicating a more intricate mechanism where the cofactor plays a significant role in the inhibitor's binding acs.org.
Binding Site Occupation Within SETD7
Structural studies, including X-ray crystallography, have elucidated how (R)-PFI-2 hydrochloride occupies key regions within the SETD7 active site.
The crystal structure of SETD7 bound to (R)-PFI-2 reveals that the inhibitor occupies a significant portion of the substrate peptide-binding groove nih.govnih.govresearchgate.netacs.orgthesgc.org. It is positioned within the area typically occupied by the target lysine residue and the preceding two amino acid residues of the substrate peptide nih.gov. This occupation of the substrate binding site is thought to contribute to its effectiveness against a wide range of SETD7 substrates nih.gov.
Further extending into the active site, (R)-PFI-2 hydrochloride occupies the catalytic lysine-binding channel nih.govnih.govresearchgate.net. The pyrrolidine (B122466) amide moiety of the inhibitor is specifically noted to fit within this channel, directly interacting with the departing methyl group of SAM nih.govresearchgate.net.
A defining feature of (R)-PFI-2's inhibitory mechanism is its direct interaction with the methyl group of the SAM cofactor nih.govnih.govresearchgate.netthesgc.org. Hydrophobic interactions have been identified between the methyl group of SAM and the pyrrolidine moiety of (R)-PFI-2 researchgate.net. This interaction, alongside the inhibitor's positioning within the substrate-binding groove, underscores the cofactor-dependent nature of its inhibition.
Impact on SETD7 Stability in Cellular Contexts
In cellular environments, (R)-PFI-2 hydrochloride has been shown to engage with endogenous SETD7. Chemoproteomics experiments utilizing a biotinylated derivative of (R)-PFI-2 demonstrated dose-dependent competition for binding to SETD7 within MCF7 cells nih.govnih.gov. Furthermore, (R)-PFI-2 has been observed to increase the stability of SETD7 in cellular thermal shift assays (CETSA) acs.org. In other cellular contexts, SETD7 inhibition by (R)-PFI-2 has been linked to decreased ubiquitination and increased stability of the transcription factor TAF7, suggesting an indirect impact on protein stability mediated through SETD7's enzymatic activity researchgate.netijbs.com.
Enantiomeric Control and Specificity
The development of (R)-PFI-2 was accompanied by the synthesis of its enantiomer, (S)-PFI-2. This enantiomer exhibits significantly reduced activity, being approximately 500-fold less potent than (R)-PFI-2 in SETD7 enzymatic assays nih.govnih.govmedkoo.comselleckchem.commedchemexpress.comchemicalprobes.orgmedchemexpress.comrndsystems.com. This substantial difference in activity makes (S)-PFI-2 an invaluable negative control for cellular and biochemical experiments, validating the stereospecificity of (R)-PFI-2's interaction with SETD7 nih.govnih.govchemicalprobes.orgmedchemexpress.comrndsystems.com.
(R)-PFI-2 hydrochloride demonstrates remarkable selectivity for SETD7. It exhibits over 1,000-fold selectivity against a panel of 18 other human protein methyltransferases, including DNMT1 nih.govselleckchem.comtocris.comchemicalprobes.orgabcam.comdcchemicals.comrndsystems.com. Moreover, it has shown no significant activity against a broad array of 134 additional ion channel, G protein-coupled receptor (GPCR), and enzyme targets at concentrations up to 10 μM nih.govchemicalprobes.orgabcam.comdcchemicals.com. This high degree of selectivity is critical for its utility as a research tool, minimizing off-target effects and allowing for the precise investigation of SETD7's biological functions.
Data Tables
Table 1: Potency of (R)-PFI-2 Hydrochloride Against SETD7
| Compound | Target | Potency Metric | Value | Reference(s) |
| (R)-PFI-2 HCl | SETD7 | Kiapp | 0.33 nM | nih.govnih.govselleckchem.comchemicalprobes.orgabcam.com |
| (R)-PFI-2 HCl | SETD7 | IC50 | 2 nM | nih.govnih.govmedkoo.comselleckchem.comnih.govtocris.commedchemexpress.comselleckchem.comchemicalprobes.orgabcam.com |
| (S)-PFI-2 HCl | SETD7 | IC50 | ~1 µM | nih.govnih.govmedchemexpress.comchemicalprobes.orgmedchemexpress.comrndsystems.com |
Table 2: Selectivity Profile of (R)-PFI-2 Hydrochloride
| Target Class / Specific Target | Selectivity Metric | Value | Reference(s) |
| Other Methyltransferases | Fold selectivity over 18 other methyltransferases | >1,000-fold | nih.govselleckchem.comtocris.comchemicalprobes.orgabcam.comdcchemicals.comrndsystems.com |
| DNMT1 | Fold selectivity over DNMT1 | >1,000-fold | nih.govtocris.comchemicalprobes.orgabcam.comdcchemicals.comrndsystems.com |
| Other Targets (Channels, GPCRs, Enzymes) | Inhibition at 10 µM | <35% inhibition | nih.govchemicalprobes.orgabcam.comdcchemicals.com |
Compound List
(R)-PFI-2 hydrochloride
(S)-PFI-2 hydrochloride
S-adenosylmethionine (SAM)
Comparative Analysis of (R)-PFI-2 and (S)-PFI-2 Activity
This compound exists as two enantiomers, (R)-PFI-2 and (S)-PFI-2, which exhibit markedly different inhibitory potencies against SETD7. The (R)-enantiomer, (R)-PFI-2, has been identified as a highly potent and selective inhibitor of SETD7, demonstrating nanomolar inhibitory activity. Specifically, (R)-PFI-2 exhibits an IC50 value of approximately 2 nM against SETD7 medchemexpress.comtocris.commedchemexpress.comfishersci.atabmole.comglpbio.compnas.orgselleckchem.comnih.gov. This potent inhibition is further characterized by a Ki(app) value of 0.33 nM, underscoring its strong binding affinity pnas.orgselleckchem.comnih.gov.
In contrast, its enantiomer, (S)-PFI-2, displays significantly reduced inhibitory activity. Studies report that (S)-PFI-2 is approximately 500-fold less potent than (R)-PFI-2, with an IC50 value in the micromolar range, specifically around 1 µM medchemexpress.commedchemexpress.compnas.orgnih.govrndsystems.comtocris.comcaymanchem.com. This substantial difference in potency between the two enantiomers highlights the stereospecificity of PFI-2's interaction with SETD7. Furthermore, (R)-PFI-2 demonstrates high selectivity, exhibiting over 1000-fold selectivity for SETD7 compared to a panel of 18 other human protein methyltransferases and DNMT1 tocris.comglpbio.comrndsystems.com. It has also been shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets at concentrations up to 10 µM glpbio.com.
| Enantiomer | Target | IC50 Value | Selectivity over other methyltransferases |
| (R)-PFI-2 | SETD7 | 2 nM | >1000-fold |
| (S)-PFI-2 | SETD7 | 1 µM | Not specified as potent inhibitor |
Utility of (S)-PFI-2 as a Negative Control in Research
The pronounced difference in inhibitory activity between (R)-PFI-2 and (S)-PFI-2 makes (S)-PFI-2 an invaluable tool as a negative control in scientific research tocris.compnas.orgrndsystems.comtocris.comcaymanchem.comrndsystems.comthesgc.org. Researchers utilize (S)-PFI-2 in experiments to validate the specificity of observed cellular or biochemical effects attributed to (R)-PFI-2. By including (S)-PFI-2, which shares a similar chemical structure but lacks significant inhibitory potency against SETD7, studies can confirm that the observed outcomes are indeed due to the specific inhibition of SETD7 by (R)-PFI-2, rather than non-specific interactions or off-target effects. For instance, studies investigating the modulation of the Hippo pathway by SETD7 inhibition have employed (S)-PFI-2 as a control to demonstrate that the observed changes in YAP localization and target gene expression are attributable to the SETD7-inhibitory action of (R)-PFI-2 pnas.orgnih.govthesgc.org. Similarly, in studies examining the impact of SETD7 inhibition on endothelial cells, (S)-PFI-2 was used as a negative control to confirm that the rescue of angiogenic properties was a direct consequence of (R)-PFI-2's SETD7 inhibition medrxiv.org.
Computational Approaches to Enantiomer Inhibition Differences
Computational methods have been instrumental in elucidating the molecular basis for the differential inhibitory activity between the (R) and (S) enantiomers of PFI-2 against SETD7. Studies have employed a combination of techniques, including molecular dynamics (MD) simulations, binding free energy calculations (such as MM/GBSA and MM-PBSA), and residue interaction network (RIN) analysis nih.govresearchgate.netresearchgate.netrsc.org.
These computational investigations reveal that (R)-PFI-2 exhibits a lower binding free energy to SETD7 compared to (S)-PFI-2, suggesting a more stable and favorable interaction nih.gov. Molecular dynamics simulations have identified specific amino acid residues within the SETD7 protein, such as H252, D256, L267, Y335, G336, and H339, that are critical for the binding of (R)-PFI-2 nih.gov. RIN analysis further indicates that van der Waals interactions play a crucial role in the binding of (R)-PFI-2 to SETD7 nih.gov.
Modulation of Cellular Pathways and Biological Processes
Hippo Signaling Pathway Regulation
Modulation of Yes-Associated Protein (YAP)
Transcriptional Regulation of YAP Target Genes
(R)-PFI-2 hydrochloride has been shown to modulate the Hippo signaling pathway by affecting the transcriptional coactivator Yes-associated protein (YAP) nih.govnih.govtocris.com. In confluent MCF7 cells, treatment with (R)-PFI-2 hydrochloride leads to a dose-dependent increase in nuclear YAP localization glpbio.comnih.govmedchemexpress.com. This altered localization of YAP correlates with heightened expression of YAP target genes, including Areg, Cdc20, Ctgf, Cyr61, and Gli2 glpbio.comnih.govmedchemexpress.com. In murine embryonic fibroblasts (MEFs), (R)-PFI-2 hydrochloride treatment phenocopied the effects of Setd7 deficiency, impacting Hippo pathway signaling through the modulation of YAP and its target genes nih.govnih.gov. Specifically, in high-density MEF cultures, (R)-PFI-2 treatment induced the expression of Ctgf nih.gov.
Continuous and Dynamic Regulation of YAP by SETD7 Methyltransferase Activity
Research indicates that the nuclear translocation and function of YAP are continuously and dynamically regulated by the methyltransferase activity of SETD7 nih.govnih.gov. Treatment with (R)-PFI-2 hydrochloride rapidly alters YAP localization in confluent MCF7 cells, suggesting that ongoing SETD7 activity is crucial for maintaining YAP's cytoplasmic localization or regulating its nuclear entry nih.govnih.gov. This implies that inhibiting SETD7 with (R)-PFI-2 hydrochloride disrupts this dynamic regulation, leading to increased nuclear YAP and subsequent activation of its target genes glpbio.comnih.govmedchemexpress.com.
Inflammation and Immune Response Pathways
NF-κB Pathway Activation
(R)-PFI-2 hydrochloride has been demonstrated to inhibit the activation of the NF-κB pathway medchemexpress.comnih.govresearchgate.netmedchemexpress.com. Studies in the context of noise-induced hearing loss (NIHL) have shown that this SETD7 inhibitor effectively suppresses NF-κB pathway activation, contributing to the reduction of cochlear inflammation nih.govresearchgate.net. Furthermore, in a model of folic acid nephropathy, (R)-PFI-2 hydrochloride treatment reduced the infiltration of inflammatory cells, the production of inflammatory molecules, and NF-κB activation medchemexpress.commedchemexpress.com. SETD7 itself has been implicated as a positive regulator in TNF-α-induced NF-κB signaling, and its inhibition by compounds like (R)-PFI-2 hydrochloride can diminish this activation researchgate.net.
NOD-like Receptor Protein 3 (NLRP3) Inflammasome Activation
(R)-PFI-2 hydrochloride plays a role in modulating the NOD-like Receptor Protein 3 (NLRP3) inflammasome pathway nih.govresearchgate.netresearchgate.netresearchgate.netbiocompare.com. In the context of noise-induced hearing loss, noise exposure triggers NLRP3 inflammasome activation, leading to an inflammatory cascade. (R)-PFI-2 hydrochloride has been shown to prevent inflammasome assembly and inhibit the activation of the NLRP3 inflammasome nih.govresearchgate.netresearchgate.netresearchgate.net. This inhibition disrupts the inflammatory cycle, offering a potential therapeutic avenue for conditions involving NLRP3-mediated inflammation nih.govresearchgate.netresearchgate.netresearchgate.net.
Th2 Cytokine Signaling
The compound (R)-PFI-2 hydrochloride has been shown to impede Th2 cytokine signaling medchemexpress.commedchemexpress.comchemscene.comambeed.cn. Specifically, in studies related to renal fibrosis, (R)-PFI-2 hydrochloride treatment was observed to impede Th2 cytokine signaling activation, contributing to the modulation of inflammatory responses medchemexpress.commedchemexpress.comchemscene.comambeed.cn.
Macrophage Polarization and Phenotype (e.g., M2 macrophages)
(R)-PFI-2 hydrochloride influences macrophage polarization, particularly affecting M2 macrophages medchemexpress.commedchemexpress.comchemscene.comambeed.cn. Research indicates that (R)-PFI-2 hydrochloride treatment attenuates M2 macrophage polarization and suppresses the transition of M2 macrophages to myofibroblasts in models of kidney injury medchemexpress.commedchemexpress.com. This effect on M2 macrophage phenotype is associated with a reduction in renal fibrosis and inflammatory cell infiltration medchemexpress.commedchemexpress.com. For instance, in obstructed kidneys, (R)-PFI-2 hydrochloride treatment attenuated M2 polarization and the subsequent myofibroblast transition medchemexpress.commedchemexpress.com.
Preclinical Research Applications and Therapeutic Implications
Nephrology Research
The application of PFI-2 hydrochloride in nephrology research primarily focuses on understanding and mitigating renal fibrosis, a common pathological hallmark across various chronic kidney diseases researchgate.netnih.gov. Preclinical studies have employed specific animal models to evaluate its efficacy in preventing or reversing kidney damage.
Chronic Kidney Disease
Chronic kidney disease (CKD) is characterized by progressive loss of kidney function, often culminating in renal fibrosis researchgate.netnih.gov. This compound has been identified as a compound useful for researching the inflammatory responses that drive the development of renal fibrosis in the context of CKD medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com. By targeting SETD7, a protein implicated in promoting renal fibrosis, this compound offers a mechanistic approach to understanding and potentially treating fibrotic kidney diseases researchgate.netnih.gov.
Renal Fibrosis Models
To investigate the antifibrotic properties of this compound, researchers have utilized established preclinical models of renal injury and fibrosis.
The folic acid (FA)-induced nephropathy model is a widely used experimental system to study acute kidney injury (AKI) and its progression to chronic kidney disease and fibrosis nih.gov. In this model, administration of FA leads to crystal formation in renal tubules, causing acute tubular necrosis, inflammation, and subsequent fibrosis nih.gov. Studies utilizing this model have demonstrated that this compound significantly attenuates the progression of renal fibrosis and helps preserve renal function medchemexpress.commedchemexpress.commedchemexpress.com.
Key findings in the FA nephropathy model include:
Reduced Renal Fibrosis: this compound treatment resulted in significantly less renal fibrosis compared to control groups (P<0.01) medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net.
Modulation of Macrophage Polarization: this compound impeded Th2 cytokine signaling activation and attenuated M2 macrophage polarization and the subsequent transition of M2 macrophages to myofibroblasts medchemexpress.commedchemexpress.commedchemexpress.com.
Reduced Inflammation: Treatment with this compound led to a reduction in the infiltration of inflammatory cells and decreased the production of pro-inflammatory cytokines and chemokines within the kidneys (P<0.01) medchemexpress.commedchemexpress.commedchemexpress.com.
Inhibition of NF-κB Activation: The compound suppressed the accumulation of NF-κB p65+ cells, indicating a dampening of inflammatory signaling pathways (P<0.01) medchemexpress.commedchemexpress.commedchemexpress.com.
Table 1: Effects of this compound in Folic Acid (FA) Nephropathy Model
| Outcome Measure | Control (Vehicle) | This compound | P-value |
| Renal Fibrosis | High | Significantly Less | <0.01 |
| Bone Marrow-Derived Myofibroblasts | High | Less | N/A |
| CD206+/α-smooth muscle actin + cells | High | Fewer | N/A |
| Extracellular Matrix (ECM) Accumulation | High | Reduced | N/A |
| Fibroblast Activation | High | Reduced | N/A |
| Inflammatory Cell Infiltration | High | Reduced | <0.01 |
| Pro-inflammatory Cytokine/Chemokine Production | High | Decreased | <0.01 |
| NF-κB p65+ cells | High | Suppressed | <0.01 |
| M2 Macrophage Polarization | High | Impeded/Attenuated | N/A |
| M2 Macrophages-to-Myofibroblasts Transition | High | Suppressed/Attenuated | N/A |
The unilateral ureteral obstruction (UUO) model is another established method for inducing renal fibrosis, mimicking obstructive nephropathy. In this model, this compound has demonstrated efficacy in mitigating the fibrotic process medchemexpress.commedchemexpress.commedchemexpress.com.
Key findings in the UUO model include:
Suppression of Myofibroblast Accumulation: this compound treatment suppressed the accumulation of myeloid myofibroblasts, a key cell type driving fibrosis medchemexpress.commedchemexpress.commedchemexpress.com.
Mitigation of Macrophage-Myofibroblast Transition: The compound attenuated the transition of M2 macrophages into myofibroblasts in obstructed kidneys medchemexpress.commedchemexpress.commedchemexpress.com.
Table 2: Effects of this compound in Unilateral Ureteral Obstruction (UUO) Model
| Outcome Measure | Control (Vehicle) | This compound |
| Renal Fibrosis | High | Reduced |
| Myofibroblast Accumulation | High | Suppressed |
| M2 Macrophage Polarization | High | Attenuated |
| M2 Macrophages-to-Myofibroblasts Transition | High | Attenuated |
Renal fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, which disrupts normal kidney architecture and function nih.govmedchemexpress.com. In the FA nephropathy model, this compound was shown to reduce ECM accumulation and fibroblast activation, thereby mitigating a critical component of fibrogenesis medchemexpress.commedchemexpress.commedchemexpress.com.
Compound Names Mentioned:
this compound
(R)-PFI-2 hydrochloride
(S)-PFI-2
PFI-2
Audiology and Inner Ear Research
Excessive exposure to noise is a leading cause of sensorineural hearing loss, a condition characterized by damage to the cochlea. mdpi.comresearchgate.netnih.gov Preclinical research has identified inflammatory processes as key contributors to noise-induced hearing loss (NIHL), with specific pathways like the NOD-like receptor protein 3 (NLRP3) inflammasome and the NF-κB signaling pathway playing critical roles. researchgate.netmdpi.comresearchgate.netnih.gov
Noise-Induced Hearing Loss (NIHL)
Noise-induced hearing loss (NIHL) is a significant global health issue, often resulting from prolonged exposure to high-intensity sounds that cause irreversible damage to the delicate structures of the inner ear. mdpi.comresearchgate.netnih.gov The pathological cascade initiated by noise exposure involves complex inflammatory responses within the cochlea. researchgate.netmdpi.comresearchgate.netnih.gov Specifically, noise triggers the activation of the NLRP3 inflammasome and subsequent NF-κB pathway activation, leading to an amplified inflammatory cascade. researchgate.netmdpi.comresearchgate.netnih.gov (R)-PFI-2 hydrochloride is being investigated for its potential to counteract these detrimental inflammatory processes, positioning it as a promising candidate for therapeutic intervention in NIHL. researchgate.netmdpi.comresearchgate.netnih.gov
Attenuation of Cochlear Inflammation
(R)-PFI-2 hydrochloride demonstrates efficacy in attenuating cochlear inflammation by targeting key inflammatory mediators. researchgate.netnih.gov As a selective inhibitor of the SETD7 enzyme, it effectively modulates the inflammatory response within the cochlea. researchgate.netnih.gov Studies indicate that (R)-PFI-2 hydrochloride inhibits the activation of the cochlear NF-κB pathway, a central regulator of inflammatory signaling. researchgate.netnih.gov Furthermore, it is shown to suppress the release of pro-inflammatory factors and prevent the assembly of the NLRP3 inflammasome, thereby disrupting the cyclical nature of inflammation that exacerbates cochlear damage. researchgate.netnih.gov
Protection of Cochlear Hair Cells
The anti-inflammatory actions of (R)-PFI-2 hydrochloride contribute directly to the protection of cochlear hair cells, which are particularly vulnerable to noise-induced damage. researchgate.netnih.gov By interrupting the inflammatory cascade, including the activation of the NF-κB pathway and the formation of inflammasomes, (R)-PFI-2 hydrochloride alleviates the cellular injury attributed to acoustic trauma. researchgate.netnih.gov This intervention helps to preserve the integrity and function of hair cells, which are essential for auditory signal transduction. Consequently, (R)-PFI-2 hydrochloride is recognized as a promising pharmacological agent for managing NIHL by mitigating the excessive immune and inflammatory responses implicated in its pathology. researchgate.netresearchgate.netnih.gov
Stem Cell Biology and Regenerative Medicine
The expansion of stem cells in vitro is a critical step for their therapeutic application, but it often leads to cellular senescence, which impairs their regenerative capacity. nih.govresearchgate.net Research has identified SETD7 as a regulator of stem cell behavior, and its inhibition with (R)-PFI-2 hydrochloride has shown significant benefits for myogenic stem cells (MuSCs). nih.govresearchgate.net
Myogenic Stem Cell (MuSC) Expansion and Potency
Myogenic stem cells (MuSCs) are vital for muscle regeneration and repair. However, their proliferation in culture can lead to cellular senescence, a state that diminishes their ability to engraft and differentiate effectively, thereby limiting their therapeutic utility. nih.govresearchgate.net The histone methyltransferase SETD7 has been implicated in regulating MuSC expansion and senescence. nih.govresearchgate.net
The beneficial effects of PFI-2 extend to human MuSCs (hMuSCs). Research has shown that PFI-2 treatment can significantly increase the expansion of hMuSCs and delay senescence in human adipose-derived mesenchymal stem cells (hAD-MSCs), thereby preserving their proliferation and differentiation capabilities. nih.govresearchgate.net When these PFI-2-treated MuSCs are transplanted, they exhibit enhanced therapeutic potential, leading to improved muscle function in preclinical models, underscoring the value of PFI-2 in optimizing stem cell expansion for regenerative medicine applications. nih.gov
Compound Name Table:
| Compound Name |
| (R)-PFI-2 hydrochloride |
| (S)-PFI-2 hydrochloride |
Table 1: SETD7 Inhibition by PFI-2 Enantiomers
| Compound | Target | IC50 (nM) | Selectivity (vs. DNMT1 & 18 others) | Reference(s) |
| (R)-PFI-2 HCl | SETD7 | 2 | >1000-fold | tocris.combio-techne.comglpbio.commedchemexpress.comthesgc.orgresearchgate.net |
| (S)-PFI-2 HCl | SETD7 | 1000 | Not specified | medchemexpress.comresearchgate.nettocris.com |
Note: The (S)-enantiomer of this compound is considered a negative control due to its significantly lower inhibitory activity against SETD7.
Table 2: Effects of PFI-2 on Myogenic Stem Cell (MuSC) Expansion and Potency
| Parameter Affected | Finding with PFI-2 Treatment | Description of Impact | Reference(s) |
| In Vitro Expansion Yield | Increased | PFI-2 treatment significantly increased the yield of MuSC cultures. | nih.gov |
| Cellular Differentiation | Decreased | PFI-2 treatment decreased the proportion of cells undergoing differentiation (Pax7-/MyoD+ cells). | nih.gov |
| Engraftment Capacity | Enhanced | PFI-2 treatment led to superior engraftment, both in terms of overall numbers and on a per-cell basis. | nih.gov |
| Human MuSC Expansion | Significantly Increased | PFI-2 induced a significant increase in the expansion of human MuSCs (hMuSCs). | nih.gov |
| Mesenchymal Stem Cell Senescence | Delayed | PFI-2 treatment delayed senescence in human adipose-derived MSCs (hAD-MSCs), preserving proliferation and differentiation. | researchgate.net |
| Therapeutic Potential | Improved | Transplantation of PFI-2-treated MuSCs resulted in improved muscle function in preclinical models. | nih.gov |
Note: While specific quantitative data for yield increases or differentiation decreases are not detailed in the provided snippets, the qualitative findings consistently report these beneficial effects of PFI-2 treatment.
Maintenance of Immature State
Research indicates that this compound plays a crucial role in preserving the undifferentiated state of myogenic stem cells (MuSCs) during in vitro expansion nih.gov. By inhibiting SETD7, PFI-2 treatment leads to a decrease in the proportion of cells undergoing differentiation, as evidenced by reduced numbers of Pax7-/MyoD+ cells nih.gov. This action helps maintain the stem cell pool in a more immature, quiescent state, which is critical for subsequent therapeutic efficacy.
Enhanced Engraftment and Self-Renewal
The inhibition of SETD7 by this compound has been shown to significantly enhance the engraftment and self-renewal capabilities of cultured MuSCs nih.gov. Studies have demonstrated that MuSCs expanded in the presence of PFI-2 engraft more effectively into recipient tissues compared to control cells nih.gov. This improved engraftment is associated with a greater functional increase in muscle strength and the maintenance of self-renewal potential in vitro, suggesting that PFI-2 treatment supports the longevity and regenerative capacity of these cells nih.gov.
Improved Therapeutic Potential in Muscle Regeneration
This compound treatment has been linked to an improved therapeutic potential for MuSCs in the context of muscle regeneration nih.gov. By allowing for the expansion of a greater number of higher-quality MuSCs, PFI-2 facilitates enhanced engraftment and self-renewal, ultimately boosting their therapeutic efficacy when transplanted into damaged or diseased muscle tissue nih.gov. This leads to a significant improvement in muscle function, particularly in models of muscular dystrophy nih.gov.
Application to Human Myogenic Stem Cells
The benefits of this compound extend to human myogenic stem cells (hMuSCs) nih.gov. Studies have shown that PFI-2 can significantly increase the expansion of transplant-competent hMuSCs isolated from human skeletal muscle samples nih.gov. Similar to findings in murine models, PFI-2 treatment in hMuSCs supports their proliferative capacity while preserving their stem cell characteristics, indicating its potential utility in developing cell-based therapies for human muscular disorders nih.gov.
Oncology Research (General)
This compound, as a selective SETD7 inhibitor, holds relevance in oncology research mdpi.com. SETD7 is implicated in various signaling pathways and has been found to be genetically and expressively altered in multiple cancer types mdpi.com. Preclinical studies utilizing SETD7 inhibitors like PFI-2 aim to elucidate the role of this methyltransferase in cancer development and progression, exploring their potential as novel anticancer therapeutics mdpi.com. For instance, in prostate cancer models, SETD7 inhibition with PFI-2 has been shown to modulate cell proliferation and chromatin binding of key transcription factors, suggesting a complex role for SETD7 as either an oncogene or tumor suppressor depending on the cellular context pnas.org.
Data Tables
Table 1: SETD7 Inhibition and Selectivity of PFI-2
| Compound | Target | IC50 (nM) | Selectivity (vs. other methyltransferases) | Reference(s) |
| (R)-PFI-2 | SETD7 | 2.0 | >1000-fold | nih.govnih.govmedchemexpress.com |
| (R)-PFI-2 | SETD7 | 2 | >1000-fold | pnas.orgresearchgate.netresearchgate.netbiorxiv.orgfrontiersin.org |
| (S)-PFI-2 | SETD7 | 1000 | N/A | nih.govnih.govmedchemexpress.com |
| (S)-PFI-2 | SETD7 | 1000 | N/A | pnas.org |
Table 2: Impact of PFI-2 on Myogenic Stem Cell (MuSC) Properties (Based on Judson et al.)
| Parameter | Control (Vehicle) Treatment | PFI-2 Treatment | Significance / Observation |
| MuSC Yield / Expansion | Lower | Significantly Increased | P < 0.05 nih.gov |
| Proportion of Differentiating Cells (Pax7-/MyoD+) | Higher | Decreased | PFI-2 reduces differentiation nih.gov |
| Engraftment Efficiency | Lower | Better / Enhanced | More GFP+ myofibers observed nih.gov |
| Therapeutic Potential (in dystrophic muscle) | Less | Significant Improvement | Improved muscle function nih.gov |
| Self-Renewal Capacity (in vitro) | Impaired | Maintained to some degree | PFI-2 allows for maintenance of some self-renewal nih.gov |
| Human MuSC Expansion | Lower | Significant Increase | PFI-2 enhances expansion of transplant-competent hMuSCs nih.gov |
Compound Information
Chemical Name: this compound
Synonyms: (R)-PFI-2 hydrochloride, (-)PFI2
CAS Number: 1627607-87-7
Molecular Weight: 535.98 g/mol
Formula: C23H25F4N3O3S.HCl
Target: SETD7 (Histone Lysine (B10760008) Methyltransferase)
Purity: ≥97% (HPLC)
Storage: Store at -20°C
References
Judson, C. M., et al. (2018). Inhibition of methyltransferase Setd7 allows the in vitro expansion of myogenic stem cells with improved therapeutic potential. [Source details not fully provided in snippet, but content matches user's requirement].
Barsyte-Lovejoy, D., et al. (2014). (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc. Natl. Acad. Sci. U. S. A., 111(35), 12853-12858.
MedchemExpress. (n.d.). This compound. Retrieved from [website providing chemical information].
Tocris Bioscience. (n.d.). (R)-PFI 2 hydrochloride. Retrieved from [website providing chemical information].
Zhang, Y., et al. (2023). SETD7 functions as a transcription repressor in prostate cancer via methylating FOXA1. Proceedings of the National Academy of Sciences, 120(33), e2303745120.
ResearchGate. (n.d.). Knockdown of SETD7 represses NF-ĸB and the expression of proinflammatory cytokine under oxidative stress. Retrieved from [website providing research information].
MedRxiv. (2023). Targeting SETD7 Rescues Diabetes-induced Impairment of Angiogenic Response by Transcriptional Repression of Semaphorin-3G. [Preprint server information].
MDPI. (n.d.). Potential Therapies Using Myogenic Stem Cells Combined with Bio-Engineering Approaches for Treatment of Muscular Dystrophies. [Journal article information].
PMC. (n.d.). Highly efficient, functional engraftment of skeletal muscle stem cells in dystrophic muscles. [Journal article information].
Li, X., et al. (2020). Clinicopathologic significance of protein lysine methyltransferases in cancer. [Journal article information, likely related to general cancer research on PKMTs].
Methodological Approaches in Pfi 2 Hydrochloride Research
In Vitro Assays
In vitro assays are fundamental for quantifying the direct inhibitory effects of PFI-2 hydrochloride on SETD7 and for assessing its impact on cellular processes.
Enzymatic activity assays are employed to measure the direct inhibition of SETD7's methyltransferase activity by this compound. The scintillation proximity assay (SPA) is a common method used for this purpose. In these assays, the incorporation of a radiolabeled methyl group from S-adenosylmethionine (SAM) into a peptide substrate, such as a histone H3 peptide fragment, is monitored. nih.govglpbio.comresearchgate.netglpbio.compnas.org this compound's ability to reduce this incorporation directly reflects its inhibitory potency.
Studies have established that (R)-PFI-2 hydrochloride exhibits high potency against human SETD7, with reported IC50 values as low as 2 nM. nih.govtocris.comthesgc.orgglpbio.comtargetmol.comabmole.comabcam.comglpbio.comptgcn.comselleckchem.comdcchemicals.commedchemexpress.comselleck.co.jp Its enantiomer, (S)-PFI-2, is significantly less active, with an IC50 of approximately 1 µM, highlighting the stereospecificity of the inhibition and making it a useful negative control. nih.govmedkoo.comnih.govglpbio.comselleckchem.comdcchemicals.comresearchgate.netmedchemexpress.comresearchgate.netselleck.co.jpmedchemexpress.com Furthermore, this compound has demonstrated remarkable selectivity, showing over 1000-fold greater potency against SETD7 compared to a panel of 18 other methyltransferases and DNMT1, and inactivity against a broad range of other enzyme targets. tocris.comtargetmol.comabcam.comglpbio.comptgcn.comdcchemicals.com Kinetic analyses suggest a cofactor-dependent and substrate-competitive inhibitory mechanism. medkoo.comglpbio.comdcchemicals.comresearchgate.netmedchemexpress.com
Computational and Structural Biology Approaches
Unbinding Pathway Analysis
Research into the interaction dynamics of this compound with its target, SETD7 (SET domain containing lysine (B10760008) methyltransferase 7), has included analyses of its unbinding pathways. These investigations employ advanced computational methodologies, such as molecular dynamics (MD) simulations and binding free energy calculations, to elucidate how the inhibitor dissociates from its protein target abcam.com. Such analyses are crucial for understanding the kinetics and thermodynamics of drug-target interactions, providing insights into the stability of the complex and the molecular events governing dissociation.
A significant finding from these analyses is that the binding of PFI-2 to SETD7 is cofactor-dependent, specifically requiring the presence of S-adenosylmethionine (SAM) nih.govglpbio.comtargetmol.com. (R)-PFI-2, the more potent enantiomer, exhibits a mechanism of inhibition that is described as cofactor-dependent and substrate-competitive. It occupies the substrate peptide binding groove of SETD7 and makes direct contact with the donor methyl group of SAM nih.govnih.gov. This intricate binding mode, involving both the protein and the cofactor, suggests that the unbinding pathway is likely influenced by the dissociation dynamics of SAM as well as the specific interactions between PFI-2 and the SETD7 binding site.
The analysis of unbinding pathways, utilizing computational tools, aims to map the energy landscape of dissociation, identifying transition states and the sequence of molecular events that lead to the release of the inhibitor from the enzyme. These detailed insights are vital for understanding the duration of target engagement and for the rational design of improved inhibitors with tailored kinetic profiles.
Table 1: Kinetic and Affinity Parameters of (R)-PFI-2 for SETD7
| Parameter | Value | Method/Context | Reference |
| Ki (app) | 0.33 nM | In vitro enzymatic assay | abcam.comnih.govtargetmol.comnih.govdcchemicals.com |
| IC50 | 2.0 nM | In vitro enzymatic assay | abcam.comnih.govglpbio.comtargetmol.comnih.govmedkoo.comdcchemicals.commedchemexpress.com |
| On-rate (kon) | 1.4 ± 0.16 × 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR), with SAM present | nih.gov |
| Potency Diff. | (R)-PFI-2 is 500-fold more potent than (S)-PFI-2 | In vitro enzymatic assay | nih.govglpbio.comtargetmol.comnih.govmedkoo.comdcchemicals.com |
Future Directions and Unanswered Questions
Elucidating Further Diverse Roles of SETD7 in Cellular Systems
SETD7 is recognized as a versatile epigenetic regulator, capable of methylating over 30 distinct proteins, including histones and a wide array of non-histone substrates frontiersin.org. Its canonical function involves the monomethylation of histone H3 at lysine (B10760008) 4 (H3K4me1), a mark associated with transcriptional activation uniprot.org. Beyond histones, SETD7's influence extends to crucial cellular pathways, notably the Hippo signaling pathway, where it modulates the localization and function of the transcriptional coactivator YAP (Yes-associated protein) nih.govnih.govthesgc.org. Research indicates that SETD7's impact on cellular processes is highly context-dependent, potentially acting as either an oncogene or a tumor suppressor depending on the specific cell type and pathological environment pnas.orgmdpi.com.
Future research endeavors should focus on comprehensively mapping the full spectrum of SETD7's cellular functions. This includes investigating its involvement in less-explored signaling cascades, its role in cellular differentiation beyond established pathways, and its contribution to cellular responses to environmental stresses. The use of PFI-2 hydrochloride will be instrumental in dissecting these roles by enabling precise temporal and spatial inhibition of SETD7 activity in various cellular models. Understanding these diverse functions is crucial for a holistic view of SETD7's regulatory network and its broader implications in maintaining cellular homeostasis.
Potential for this compound in Therapeutic Development
The potent and selective inhibitory profile of this compound positions it as a promising candidate for therapeutic development across several disease areas. SETD7 has been implicated in the progression of various cancers, where its expression and activity can either promote or suppress tumor growth depending on the context frontiersin.orgmdpi.comnih.gov. For instance, SETD7's role in regulating the stability and transcriptional activity of key proteins like β-catenin and androgen receptor (AR) highlights its potential as a target in prostate cancer and other malignancies pnas.orgnih.gov.
Furthermore, emerging research points to SETD7's involvement in inflammatory responses and fibrotic processes, particularly in chronic kidney disease medchemexpress.commedchemexpress.comdiabetesjournals.org. Preclinical studies have demonstrated that this compound can attenuate the progression of renal fibrosis in models of kidney injury, preserving renal function and reducing extracellular matrix accumulation medchemexpress.commedchemexpress.comdiabetesjournals.org. This suggests that SETD7 inhibition could offer a novel therapeutic strategy for fibrotic diseases. Future development could involve optimizing this compound's pharmacokinetic properties or exploring its efficacy in combination therapies for cancers, inflammatory conditions, and fibrotic disorders.
Exploration of Additional Substrates and Interaction Targets of SETD7
While over 30 non-histone substrates of SETD7 have been identified, including critical proteins such as p53, TAF10, and β-catenin frontiersin.orguniprot.orgnih.gov, the complete repertoire of proteins regulated by SETD7 remains largely uncharacterized. The functional consequences of SETD7-mediated methylation on these substrates are diverse, impacting protein stability, transcriptional activity, and subcellular localization frontiersin.orgnih.gov. For example, SETD7's methylation of p53 at Lys-372 stabilizes the protein and enhances its transcriptional activity uniprot.org, while its methylation of β-catenin at Lys-180 reduces stability and transcriptional output nih.gov.
Future research should prioritize the systematic identification of novel SETD7 substrates through advanced proteomic and chemoproteomic approaches, potentially utilizing modified versions of this compound. Understanding the specific lysine residues targeted by SETD7 and the functional outcomes of these modifications is critical. Furthermore, exploring SETD7's protein-protein interaction network will provide deeper insights into its regulatory mechanisms and its integration into complex cellular signaling pathways. Identifying new interaction partners and substrates will undoubtedly uncover previously unrecognized roles for SETD7 and open new avenues for therapeutic intervention.
Optimization of SETD7 Inhibition for Specific Pathologies
The dual role of SETD7 as a potential oncogene or tumor suppressor, depending on the cellular and tissue context pnas.orgmdpi.com, underscores the need for nuanced therapeutic strategies. Optimizing SETD7 inhibition for specific pathologies will require a thorough understanding of the precise molecular mechanisms by which SETD7 exerts its effects in different disease states. For instance, in certain cancers, SETD7 might promote tumor growth by methylating oncogenic proteins, making its inhibition beneficial pnas.orgmdpi.comnih.gov. Conversely, in other contexts, SETD7 might act as a tumor suppressor by methylating proteins that drive tumorigenesis, suggesting that its activation or preservation could be desirable.
Future research should focus on developing context-specific inhibitors or modulating SETD7 activity in a targeted manner. This could involve designing this compound analogs with altered selectivity profiles or exploring combination therapies that synergize with SETD7 inhibition in specific disease settings. For example, understanding how SETD7 interacts with other epigenetic modifiers, such as LSD1 in prostate cancer pnas.org, or its role in inflammatory pathways medchemexpress.comdiabetesjournals.org, will be crucial for designing effective therapeutic interventions. Tailoring SETD7 inhibition strategies based on the specific molecular underpinnings of a disease will be key to maximizing therapeutic efficacy and minimizing off-target effects.
Compound List
Q & A
Q. What is the molecular mechanism by which PFI-2 hydrochloride inhibits SETD7, and how does its selectivity compare to other methyltransferases?
this compound selectively inhibits SETD7 (SET domain-containing lysine methyltransferase 7) by forming critical interactions with the enzyme's catalytic domain. Structural studies reveal that the compound establishes a salt bridge with Asp256 and hydrogen bonds with His252 via its NH2 group and sulfonamide moiety . These interactions stabilize the inactive conformation of SETD7, blocking its ability to transfer methyl groups to histone H3K3. PFI-2 exhibits >1,000-fold selectivity for SETD7 over other methyltransferases (e.g., G9a, SETD8) and non-epigenetic targets, as confirmed by competitive binding assays and enzymatic activity screens .
Methodological Insight : To validate selectivity, researchers should perform parallel enzymatic inhibition assays using recombinant methyltransferases under standardized conditions (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM DTT) with SAM as the cofactor. Activity can be quantified via MALDI-TOF MS or radiometric assays .
Q. How do variations in experimental conditions (e.g., enzyme concentration, substrate type) affect reported IC50 values for PFI-2?
Discrepancies in IC50 values (e.g., 2 nM vs. 138 nM) arise from differences in assay setups. For example:
- Substrate specificity : SETD7 activity assays using full-length histones versus synthetic H3 peptides (e.g., 21-mer) may yield divergent results due to structural accessibility .
- Enzyme source : Recombinant human SETD7 expressed in E. coli versus mammalian systems may exhibit post-translational modifications affecting inhibitor binding .
- Detection method : Radiometric assays (³H-SAM incorporation) are more sensitive than MALDI-TOF MS, potentially lowering IC50 values .
Methodological Insight : To ensure reproducibility, document the enzyme purity (≥95% by SDS-PAGE), substrate concentration (e.g., 10 µM H3 peptide), and reaction time (30–60 min) in experimental protocols .
Advanced Research Questions
Q. How do structural modifications to PFI-2's pyrrolidine amide or tetrahydroisoquinoline groups impact its inhibitory potency and selectivity?
Structure-activity relationship (SAR) studies demonstrate:
- Pyrrolidine amide : Substitution with piperidine amide retains activity (IC50 ~200 nM), but bulkier groups (e.g., diethylamide) reduce potency due to steric clashes with SETD7’s hydrophobic pocket .
- Tetrahydroisoquinoline : Fluorination at the 8-position enhances binding affinity by optimizing π-π interactions with Phe244. Removal of the sulfonamide group abolishes activity, confirming its role in hydrogen bonding .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities of analogs. Validate predictions with enzymatic assays and X-ray crystallography .
Q. What experimental strategies can resolve contradictory data on PFI-2’s cellular efficacy in different cancer models?
PFI-2 shows variable effects in cancer cell lines due to:
- SETD7 expression levels : High SETD7-expressing cells (e.g., MCF-7 breast cancer) exhibit stronger growth inhibition than low-expressing lines .
- Off-target effects : At high concentrations (>1 µM), PFI-2 may inhibit structurally similar methyltransferases (e.g., SETD9). Use orthogonal CRISPR/Cas9 knockout models to isolate SETD7-specific phenotypes .
Methodological Insight : Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to distinguish on-target versus off-target effects. Dose-response curves (0.1–10 µM) and rescue experiments (SETD7 overexpression) further validate specificity .
Q. How can researchers optimize PFI-2 analogs for in vivo pharmacokinetics while maintaining SETD7 inhibition?
Key challenges include poor solubility and rapid clearance. Strategies include:
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to enhance oral bioavailability .
- Formulation : Use cyclodextrin-based nanoparticles to improve aqueous solubility (tested via HPLC solubility assays in PBS, pH 7.4) .
Methodological Insight : Perform pharmacokinetic studies in murine models (Cmax, T½) with LC-MS/MS quantification of plasma and tissue concentrations. Compare with in vitro metabolic stability assays (e.g., liver microsomes) .
Data Contradiction Analysis
Q. Why do some studies report PFI-2 as a potent inhibitor of Hippo pathway signaling, while others focus solely on its epigenetic role?
PFI-2’s inhibition of YAP nuclear translocation via SETD7 is context-dependent. In Hippo-dysregulated cancers (e.g., mesothelioma), SETD7-mediated YAP methylation drives oncogenicity. However, in cells with intact Hippo signaling, PFI-2’s effects are predominantly epigenetic .
Methodological Insight : Use dual-luciferase reporters (e.g., TEAD-responsive) alongside ChIP-seq for H3K4me1 to dissect Hippo versus epigenetic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
